(E/Z)-Acetamiprid

Description

Evolution and Context of Neonicotinoid Insecticides

The development of neonicotinoid insecticides marks a significant milestone in the history of pest control. Their origins can be traced back to the use of plant-based insecticides, specifically nicotine, which has been used in various forms since the 1700s to protect crops. icm.edu.pl The modern era of neonicotinoids began in the 1990s with the introduction of compounds that were structurally similar to nicotine. nih.govresearchgate.net

Neonicotinoids function by acting on the central nervous system of insects. researchgate.net They are agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for transmitting nerve impulses. chemicalwarehouse.comicm.edu.pl When a neonicotinoid binds to these receptors, it causes continuous stimulation of the neurons, leading to paralysis and death of the insect. chemicalwarehouse.com A key characteristic of these insecticides is their selective toxicity; they show a higher affinity for insect nAChRs compared to those in mammals, which contributes to their widespread use in agriculture. nih.govresearchgate.net

The first commercial neonicotinoid, imidacloprid, was launched in 1991. icm.edu.pl Its success spurred the development of a range of other neonicotinoid compounds. nih.gov The use of this class of insecticides grew considerably since their introduction, and they are now used extensively to control pests on major crops and for flea control on domestic animals. nih.gov This evolution also led to the creation of derivatives and analogues, such as dinotefuran, which features a distinct chemical structure compared to earlier neonicotinoids. nih.gov However, the extensive use of neonicotinoids has also led to the development of resistance in some pest species, such as Bemisia tabaci. nih.gov

Historical Overview of Acetamiprid Development and Commercialization

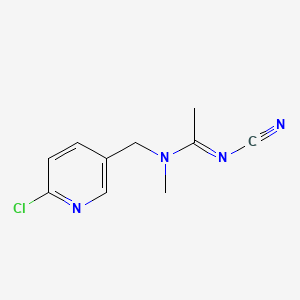

Acetamiprid, with the chemical formula C₁₀H₁₁ClN₄, is an odorless, organic compound that belongs to the chloropyridinyl neonicotinoid family of insecticides. wikipedia.org It was first introduced in Japan in 1995. herts.ac.uk Nippon Soda Co., Ltd. played a pivotal role in its development and commercialization, marketing it under the trade name Mospilan. nippon-soda.co.jp Aventis CropSciences also produces Acetamiprid under trade names such as Assail and Chipco. wikipedia.org

Acetamiprid is a systemic insecticide, meaning it can be absorbed and distributed throughout a plant, and it also possesses translaminar activity, allowing it to move from one side of a leaf to the other. chemicalwarehouse.comherts.ac.ukfao.org It is primarily designed to control sucking insects like aphids, thrips, and whiteflies on a wide variety of crops, including leafy vegetables, fruits, cotton, and ornamental plants. chemicalwarehouse.comwikipedia.org It is also a key pesticide in commercial cherry farming. wikipedia.org Due to its efficacy, Acetamiprid has been authorized for use in numerous countries across North and South America, Europe, and Asia. fao.org Its active ingredient is registered in the European Union. nippon-soda.co.jp

Current Research Paradigms and Knowledge Gaps concerning Acetamiprid

Current scientific research on Acetamiprid is multifaceted, focusing on its environmental behavior, its effects on non-target organisms, and potential implications for the broader ecosystem.

Current Research Findings:

A significant area of research is the environmental fate of Acetamiprid. Studies have shown that it degrades relatively quickly in soil through aerobic metabolism. epa.gov However, it is more persistent in aquatic environments. epa.govnih.gov The half-life of Acetamiprid in water is influenced by factors such as pH and sunlight. nih.gov Its high water solubility means it is mobile in the environment, which can lead to potential leaching, particularly in sandy soils. nih.govnaturepest.combangor.ac.uk

The metabolism of Acetamiprid has been studied in various organisms. In plants and soil, it undergoes several metabolic transformations. wikipedia.org Research has also investigated its metabolism in non-target species like honey bees, identifying several metabolites in different parts of the bee's body after ingestion. wikipedia.org

Another critical research paradigm is the impact on non-target organisms . While designed to target pests, there is growing evidence of its effects on beneficial insects, including pollinators, and on aquatic life. naturepest.comscirp.orgmdpi.combiorxiv.org Studies have demonstrated that Acetamiprid can be toxic to birds and moderately toxic to aquatic organisms. herts.ac.ukscirp.org

Identified Knowledge Gaps:

Despite the body of research, significant knowledge gaps remain. There is a need for more comprehensive information on the presence of neonicotinoids like Acetamiprid in sources directly relevant to human exposure, such as drinking water. nih.gov The potential for neurodevelopmental toxicity in mammals is another area where uncertainties persist, highlighting the need for further in-vivo studies. researchgate.net

The full extent of Acetamiprid's impact on the reproductive systems of mammals is not yet fully understood and warrants more in-depth investigation. mdpi.com Furthermore, there is a lack of community-level ecotoxicological studies that could provide a broader understanding of how Acetamiprid affects a range of species and their ecological interactions. biorxiv.org The relationship between the concentration of Acetamiprid residues found in the environment and the actual exposure levels for humans is another area that requires more detailed research. nih.gov

Data Tables

Physicochemical Properties of Acetamiprid

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁ClN₄ | wikipedia.orgscirp.org |

| Molar Mass | 222.67 g/mol | wikipedia.orgscirp.orgnih.gov |

| Appearance | White, odorless powder/solid | wikipedia.orgnih.govsolverchem.com |

| Density | 1.17 g/cm³ | wikipedia.orgsolverchem.com |

| Melting Point | 98.9 °C - 100 °C | wikipedia.orgsolverchem.com |

| Flash Point | 166.9 °C | wikipedia.org |

| Solubility in Water | Highly soluble | herts.ac.uk |

Timeline of Acetamiprid and Neonicotinoid Development

| Year | Event | Source(s) |

| Early 1990s | Acetamiprid and other chloropyridinyl neonicotinoid insecticides are introduced. | wikipedia.org |

| 1991 | Imidacloprid, the first commercial neonicotinoid, is launched by Bayer A.G. and Nihon Tokushu Noyaku Seizo KK. | icm.edu.pl |

| 1995 | Acetamiprid is first introduced in Japan. | herts.ac.uk |

| 1997 | Nippon Soda's insecticide Mospilan (acetamiprid) grows into a major product. | nippon-soda.co.jp |

| 2018 | Several European countries further restrict the use of certain neonicotinoids. | archivemarketresearch.com |

| 2022 | New formulations of Acetamiprid with enhanced efficacy and reduced environmental impact are introduced. | archivemarketresearch.com |

| 2023 | Use of Acetamiprid continues to expand in developing countries. | archivemarketresearch.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXDHFDTOYPNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034300, DTXSID901015148 | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [HSDB] Powder; [MSDSonline] | |

| Record name | Acetamiprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.330 g/cu cm at 20 °C | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000044 [mmHg] | |

| Record name | Acetamiprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, White crystalline solid | |

CAS No. |

160430-64-8, 135410-20-7 | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160430-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamiprid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135410207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamiprid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160430648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL5N372P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.9 °C | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Molecular Interactions

Target Site Specificity: Insect Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary target for acetamiprid and other neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for mediating rapid excitatory cholinergic neurotransmission in the central nervous system of invertebrates. nih.govmdpi.com

Acetamiprid functions as an agonist at the postsynaptic nicotinic acetylcholine receptors in insects. nih.govresearchgate.netresearchgate.net As an agonist, it mimics the action of the natural neurotransmitter, acetylcholine (ACh), binding to the receptor and activating it. nih.gov This binding action is competitive with acetylcholine. researchgate.net Unlike acetylcholine, which is quickly broken down by the enzyme acetylcholinesterase to terminate the nerve signal, acetamiprid is not readily degraded by this enzyme, leading to sustained receptor activation. researchgate.net In various studies, acetamiprid has been described as a highly efficacious or full agonist at insect nAChRs, particularly in contrast to other neonicotinoids which may act as partial agonists on the same receptors. jst.go.jpnih.gov

The persistent binding and activation of nAChRs by acetamiprid lead to an uncontrolled and continuous influx of cations through the channel pore. nih.gov This sustained depolarization of the postsynaptic membrane results in the spontaneous and excessive firing of nerve impulses, a state known as neuronal hyperexcitation. mdpi.comresearchgate.net This abnormal excitation disrupts normal nerve transmission. mdpi.com Ultimately, this leads to the classic symptoms of neonicotinoid poisoning in insects, including tremors, convulsions, paralysis, and death. mdpi.comnih.gov

A key characteristic of neonicotinoids, including acetamiprid, is their selective toxicity, which is primarily attributed to a significantly higher binding affinity for insect nAChRs compared to their mammalian counterparts. nih.govmdpi.comfrontiersin.org While acetamiprid can bind to and act as a partial agonist at certain mammalian nAChR subtypes, such as the α7 receptor, its affinity and efficacy are considerably lower than for insect receptors. mdpi.comiscientific.orgnih.gov This differential affinity ensures that acetamiprid is highly toxic to target insects while posing a lower risk to mammals. frontiersin.orgscienceopen.com The structural differences between insect and mammalian nAChR subunits are believed to underlie this selectivity. researchgate.net

Interactive Table 1: Comparative Action of Acetamiprid on Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Type | Organism | Action | Affinity/Efficacy | Result |

| Insect nAChRs | Insects | Agonist (Full/High Efficacy) jst.go.jpnih.gov | High mdpi.comfrontiersin.org | Neuronal hyperexcitation, paralysis, and death mdpi.com |

| Mammalian nAChRs | Mammals | Partial Agonist (e.g., at α7 subtype) iscientific.orgnih.gov | Low / Poor mdpi.comiscientific.org | Significantly lower toxicological impact frontiersin.orgscienceopen.com |

Bioactivation and Metabolite Formation in Biological Systems

Once absorbed, acetamiprid undergoes metabolic transformation in biological systems, including insects, plants, and mammals. wikipedia.orgiscientific.org These metabolic processes, primarily occurring in the liver in mammals, involve several key chemical reactions that alter the parent compound's structure and toxicity. researchgate.net

The metabolism of acetamiprid proceeds through several recognized pathways. Two of the primary metabolic routes are:

N-demethylation: This process involves the removal of a methyl group from the N-methylamino portion of the acetamiprid molecule. nih.govnih.govnih.gov This reaction, often mediated by cytochrome P450 (CYP) enzymes, leads to the formation of the major metabolite IM-2-1. nih.govfrontiersin.org

Oxidative cleavage of the cyanoimino group: This pathway involves the breakdown of the N-cyanoimine group, a critical pharmacophore for insecticidal activity. nih.govnih.gov This cleavage results in the formation of the metabolite IM-1-3. nih.govnih.gov

Hydration of the N-cyanoimine group: A less common but identified pathway involves the hydration of the cyano group, a reaction mediated by the enzyme nitrile hydratase, to form the N-carbamoylimine derivative, IM-1-2. acs.orgresearchgate.net

The biotransformation of acetamiprid results in several metabolites, with varying degrees of toxicological importance.

IM-2-1 ((E)-N¹-[(6-chloro-3-pyridyl)-methyl]-N²-cyano-acetamidine): This N-demethylated metabolite is a predominant residue found in animals and plants. fao.orgfrontiersin.org Studies have shown that IM-2-1 has significantly lower insecticidal activity compared to the parent acetamiprid. nih.gov However, due to its presence and potential for developmental neurotoxicity, regulatory bodies like the European Food Safety Authority (EFSA) have considered it toxicologically relevant, proposing revised residue definitions for risk assessment in certain crops to include the sum of acetamiprid and IM-2-1. researchgate.neteuropa.eu

IM-1-3 (N-[(6-chloropyridin-3-pyridyl)methyl]-N-methylacetamide): Formed via oxidative cleavage, this metabolite is also considered to have lower toxicity than the parent compound, acetamiprid. nih.gov

IM-1-2 ({1-[(6-chloro-pyridin-3-ylmethyl)-methyl-amino]-ethylidene}-urea): This metabolite, resulting from the hydration of the N-cyanoimine group, demonstrates significantly lower insecticidal activity against aphids compared to acetamiprid. acs.org It can be further degraded to other derivatives. acs.org

Other metabolites, such as IM-1-4 and IC-0 (6-chloronicotinic acid), are also formed during the degradation process in various organisms and environmental matrices. fao.orgfrontiersin.orgepa.gov In general, the metabolism of acetamiprid leads to products with reduced toxicity. wikipedia.orgnih.gov

Interactive Table 2: Major Metabolites of Acetamiprid and their Toxicological Significance

| Metabolite Name | Chemical Name | Formation Pathway | Toxicological Significance |

| IM-2-1 | (E)-N¹-[(6-chloro-3-pyridyl)-methyl]-N²-cyano-acetamidine | N-demethylation nih.govnih.gov | Reduced insecticidal activity compared to parent compound; considered toxicologically relevant for risk assessment. nih.govresearchgate.neteuropa.eu |

| IM-1-3 | N-[(6-chloropyridin-3-pyridyl)methyl]-N-methylacetamide | Oxidative cleavage of cyanoimino group nih.govnih.gov | Toxicity is lower than the parent compound. nih.gov |

| IM-1-2 | {1-[(6-chloro-pyridin-3-ylmethyl)-methyl-amino]-ethylidene}-urea | Hydration of N-cyanoimine group acs.orgresearchgate.net | Significantly lower insecticidal activity than acetamiprid. acs.org |

Metabolite Transfer to Offspring

Research has demonstrated the transfer of acetamiprid and its metabolites from parent organisms to their offspring across different species. This transgenerational transfer indicates that exposure of the parental generation can lead to the direct chemical exposure of the subsequent generation, even without direct environmental contact.

Studies on aquatic organisms have provided clear evidence of this transfer. In zebrafish (Danio rerio), long-term exposure of the parent generation (F0) resulted in the accumulation and biotransformation of acetamiprid. acs.orgnih.gov Subsequently, both the parent compound, acetamiprid, and its metabolite, acetamiprid-N-desmethyl (also known as IM-2-1), were detected in the eggs (F1 generation), confirming maternal transfer. acs.orgnih.govnih.gov

A similar phenomenon has been observed in mammals. In a study involving mice, maternal administration of acetamiprid during gestation and lactation led to the presence of the compound in the brains of the pups. frontiersin.org This finding shows that acetamiprid can cross biological barriers and be transferred to developing offspring. frontiersin.org

The primary metabolite identified in these transfer studies is acetamiprid-N-desmethyl. acs.orgnih.govnih.gov The metabolism of acetamiprid can generate various toxic metabolites, which have been detected in tissues such as the brain, liver, and plasma of exposed animals. iscientific.org The transfer of these metabolites to offspring underscores a direct pathway for the chemical exposure of developing organisms. acs.orgresearchgate.net

The following table summarizes key findings from studies investigating the transfer of acetamiprid and its metabolites to offspring.

| Species | Parent Exposure Details | Findings in Offspring | Detected Compounds |

| Zebrafish (Danio rerio) | Long-term (154 days) exposure of F0 generation to acetamiprid in water. acs.orgnih.gov | The parent compound and its metabolite were found in the eggs (F1 generation). acs.orgnih.gov | Acetamiprid, Acetamiprid-N-desmethyl. acs.orgnih.gov |

| Mouse (Mus musculus) | Maternal administration via gavage from gestational day 6 to lactation day 21. frontiersin.org | Acetamiprid was detected in the brains of pups at postnatal day 21. frontiersin.org | Acetamiprid. frontiersin.org |

Environmental Dynamics and Fate

Degradation Pathways and Kinetics in Environmental Compartments

The primary pathway for the degradation of acetamiprid in the environment is through aerobic soil metabolism, which facilitates a relatively rapid breakdown of the compound. epa.gov The half-life of acetamiprid in soil under aerobic conditions can vary significantly depending on the specific soil type and environmental conditions, with reported values ranging from less than one day to approximately 8.2 days. epa.govnih.govwikipedia.orgresearchgate.net Some studies have reported slightly longer half-lives, such as a range of 25.8 to 29.8 days in certain soils in Southern Karnataka, India. cibtech.org One study noted that the half-life can range between 16 and 151 days, depending significantly on the soil's moisture level. researchgate.netresearchgate.net

This degradation process results in the formation of several key breakdown products, known as degradates. The four major degradates commonly identified in aerobic soil metabolism studies are IM-1-2, IM-1-4, IC-0, and IM-1-5. epa.gov The formation of IM-1-4 and IC-0 is observed in most aerobic soil systems. epa.gov The degradate IM-1-5 has been noted specifically in soil systems where the pH level approaches or exceeds 8. epa.gov

Table 1: Reported Aerobic Soil Metabolism Half-Lives for Acetamiprid

| Half-Life (DT50) Range | Temperature | Soil Conditions | Source(s) |

|---|---|---|---|

| < 1 to 8.2 days | 20°C or 25°C | Various US and European soils | epa.govepa.govnih.govfao.org |

| 1.3 to 1.4 days | Not Specified | Paddy soil | nih.gov |

| 10.0 to 22.8 days | Not Specified | Lab conditions, varied moisture | nih.gov |

| 25.8 to 29.8 days | Not Specified | Sandy loam, sandy clay loam | cibtech.org |

Microbial activity is a critical driver of acetamiprid degradation in soil. researchgate.net Specific microorganisms have been identified as capable of breaking down this insecticide.

A strain of Aspergillus heterochromaticus , identified as Md2, was isolated from soil and found to effectively degrade acetamiprid. researchgate.net Research indicates that the primary metabolic pathways for this fungus involve N-demethylation to create the metabolite IM-2-1 and oxidative cleavage of the cyanoimino group to produce IM-1-3. researchgate.netmdpi.com

A novel bacterium, Ochrobactrum sp. strain D-12, isolated from contaminated agricultural soil, demonstrated the ability to use acetamiprid as its sole source of carbon, nitrogen, and energy. plos.org This strain can completely degrade high concentrations of acetamiprid within 48 hours. The degradation pathway for strain D-12 involves the formation of the metabolic intermediate N-methyl-(6-chloro-3-pyridyl)methylamine (IM-1-4). plos.org

Other microorganisms also contribute to acetamiprid's breakdown. The nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 has been shown to transform acetamiprid into the degradate IM-1-2 through the action of its nitrile hydratase enzyme, with a half-life of 2.6 days in cell cultures. acs.org The bacterium Stenotrophomonas maltophilia and the fungus Phanerochaete sordida degrade acetamiprid via demethylation to produce the metabolite IM-2-1. frontiersin.org

The rate of acetamiprid dissipation in soil is significantly influenced by key environmental factors.

pH: The degradation of acetamiprid by microbial action is most efficient in a near-neutral pH range. For instance, the bacterium Ochrobactrum sp. strain D-12 shows the highest degradation effectiveness at a pH between 6.0 and 8.0. plos.org Similarly, the fungus Aspergillus heterochromaticus strain Md2 has an optimal degradation pH of 6.8. nih.gov Degradation is notably inhibited under more acidic or alkaline conditions. plos.org

Temperature: Temperature plays a crucial role, with optimal degradation occurring within mesophilic temperature ranges. Ochrobactrum sp. strain D-12 is most effective between 25°C and 35°C, and the optimal temperature for Aspergillus heterochromaticus strain Md2 is 30°C. plos.orgnih.gov Degradation rates decrease at both lower and higher temperatures. plos.org

Moisture: Soil moisture content has a direct impact on acetamiprid's persistence. Dissipation is faster in soils with higher moisture levels. researchgate.net Studies have shown that acetamiprid dissipates more rapidly in submerged soil compared to conditions of field capacity moisture or dry soil, largely due to increased microbial activity in moister environments. researchgate.netresearchgate.netnih.gov Drier conditions can dramatically increase the half-life of the compound. researchgate.net

Table 2: Influence of Environmental Factors on Acetamiprid Degradation

| Factor | Optimal Condition for Degradation | Effect of Non-Optimal Conditions | Source(s) |

|---|---|---|---|

| pH | Near-neutral (6.0 - 8.0) | Degradation is inhibited at lower or higher pH | plos.orgnih.gov |

| Temperature | Mesophilic (25°C - 35°C) | Degradation decreases at lower or higher temperatures | plos.orgnih.gov |

| Moisture | High moisture / Submerged | Persistence increases (longer half-life) in dry soil | researchgate.netresearchgate.netnih.gov |

While the parent acetamiprid compound degrades relatively quickly, some of its major degradates can be significantly more persistent in the soil environment. epa.govfao.org The degradate IM-1-4, also identified as N-methyl-(6-chloro-3-pyridyl)methylamine, has been shown to be substantially more persistent than acetamiprid. epa.govplos.org In one study, this metabolite reached a maximum concentration of 73.3% of the initially applied acetamiprid after 121 days and only slowly decreased thereafter. epa.govfao.org Another study observed that IM-1-4 was the major residue in soil after six months, accounting for 54–72% of the applied radioactivity. fao.org

In aquatic environments, acetamiprid is stable to hydrolysis at typical environmental temperatures. epa.govepa.gov Studies conducted at 22°C and 25°C show that the compound does not readily break down through hydrolysis across a range of environmentally relevant pH levels (pH 5, 7, and 9). epa.govpsu.eduregulations.gov Some hydrolysis may occur at higher temperatures, such as 35°C and 45°C, particularly at a pH of 9. epa.gov

Aquatic Degradation Processes

Photodegradation in Water

The breakdown of acetamiprid by light in aquatic environments is a complex process with varied reported findings. Some research indicates that photolysis in water is not a significant degradation pathway, with one study reporting a half-life of 34 days at 25°C and a pH of 7. epa.gov However, other studies suggest a more rapid degradation under sunlight. One laboratory experiment found dissipation half-lives of 4.3 days under combined UV and sunlight conditions, and between 5.1 and 7.3 days in waters with pH ranging from 4 to 9. nih.govscilit.com

Further research highlights the efficiency of sunlight in breaking down the compound, recording half-lives of 8.9 hours in tap water and 9.1 hours in deionized (DI) water. nih.gov The presence of organic matter, such as humic acids, can accelerate this process, reducing the half-life to 6.5 hours. nih.gov The ultraviolet B (UVB) portion of sunlight appears to be the primary driver of this photodegradation. nih.gov Advanced methods have also been explored; combining photocatalysis with ultrasonication has been shown to achieve up to 98% degradation of acetamiprid within five hours. naturepest.comnih.govdntb.gov.ua

Table 1: Reported Photodegradation Half-Lives of Acetamiprid in Water

| Water Type/Condition | Half-Life | Source |

|---|---|---|

| Tap Water (Sunlight) | 8.9 hours | nih.gov |

| Deionized Water (Sunlight) | 9.1 hours | nih.gov |

| Deionized Water with Humic Acids (Sunlight) | 6.5 hours | nih.gov |

| Water (UV and Sunlight) | 4.3 days | nih.gov |

| Water (pH 7, 25°C) | 34 days | epa.gov |

| Water (pH 4) | 6.2 days | nih.gov |

| Water (pH 7) | 7.3 days | nih.gov |

| Water (pH 9) | 5.1 days | nih.gov |

Aerobic versus Anaerobic Aquatic Metabolism

The presence of oxygen is a critical factor in the metabolic breakdown of acetamiprid in aquatic systems. The compound is metabolized moderately rapidly in aerobic (oxygen-present) aquatic environments but degrades slowly under anaerobic (oxygen-absent) conditions. epa.govepa.gov Studies have reported the half-life of acetamiprid in aerobic aquatic systems to be approximately 45 days. epa.gov In contrast, the half-life under anaerobic conditions is significantly longer, with estimates ranging from 45 days to as long as 365 days. epa.govepa.gov

In anaerobic aquatic metabolism studies, acetamiprid applied to a water column tended to move into the sediment over time. regulations.gov After 100 days in one experiment, the concentration of acetamiprid in the water column decreased from a maximum of 89.9% to 10.3%, while in the sediment it increased to a maximum of 71.0%. regulations.gov The major degradation product identified in anaerobic systems is -methyl(6-chloro-3-pyridyl)methyl amine, which reached a maximum of 62.3% of the applied material after six months. epa.gov

Table 2: Aerobic vs. Anaerobic Aquatic Metabolism Half-Life of Acetamiprid

| Condition | Reported Half-Life | Source |

|---|---|---|

| Aerobic Aquatic Metabolism | 45 days | epa.gov |

| Anaerobic Aquatic Metabolism | 365 days | epa.gov |

| Anaerobic Aquatic Metabolism | 45 days (estimated) | epa.gov |

Environmental Mobility and Distribution

Acetamiprid's high water solubility and moderate-to-low sorption to soil particles contribute to its potential for movement within and between environmental compartments.

Leaching Potential to Groundwater

Acetamiprid is considered a moderately to highly mobile compound in most soil types. epa.gov Its high water solubility is a key factor that increases its mobility and potential for leaching. naturepest.com However, its potential to contaminate groundwater is debated. The rapid degradation of acetamiprid, particularly through aerobic soil metabolism, is believed to reduce the amount of the compound available to leach into groundwater. epa.govnaturepest.com

Several sources suggest that acetamiprid has a low potential to leach to groundwater, particularly in compact soils and under normal rainfall conditions. nih.govnaturepest.comherts.ac.uk Conversely, other assessments highlight a potential groundwater pollution risk, especially in sandy-loam soils where mobility may be higher. naturepest.com Modeling for risk assessment has predicted very low environmental concentrations (EECs) in groundwater, in the range of 0.0008 to 0.763 parts per trillion. epa.govregulations.gov Ultimately, surface water contamination is often considered a greater concern than groundwater contamination. epa.gov

Movement to Surface Water via Spray Drift and Runoff

The primary pathways for acetamiprid to enter surface water bodies are spray drift during application and surface runoff after application. epa.govepa.gov Spray drift is the airborne movement of pesticide droplets away from the target area, which can lead to direct deposition into adjacent streams, rivers, and lakes. epa.gov The amount of drift is influenced by factors such as droplet size and wind speed; one study found that a 40% water-dispersible granule (WG) formulation of acetamiprid produced the highest droplet drift among several formulations tested. frontiersin.org

Runoff can occur when rainfall or irrigation transports acetamiprid from treated fields into surface waters. mdpi.com This is a particular concern for acetamiprid because it does not bind strongly to soil particles, making it more available for wash-off. epa.gov The risk of runoff is highest when a significant rain event occurs shortly after application. epa.gov Modeling studies have estimated that runoff can be the major pathway for pesticide entry into water bodies, though spray drift can contribute significantly, especially during drier months. iaea.org Predicted environmental concentrations in surface water used for human health risk assessments are estimated at 16.6-17 µg/L for acute exposure and 4.0 µg/L for chronic exposure. epa.govregulations.gov

Mobility in Soil and Aquatic Sediments

Acetamiprid is characterized as being moderately to highly mobile in most soils and is not expected to bind strongly to aquatic sediments. epa.govepa.govregulations.gov This mobility is quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), with reported values ranging from 132 to 267 mL/g, which corresponds to moderate to high mobility. nih.govamazonaws.com The soil sorption coefficient (Kd), which measures the affinity for the whole soil, has been reported in the range of 0.39 to 4.1 mL/g. epa.govamazonaws.com This low sorption means acetamiprid adheres poorly to many soil types. amazonaws.com While soil properties like organic matter and clay content can influence sorption, the compound generally remains mobile. naturepest.com In aquatic systems, this translates to a low tendency to bind to sediments, keeping it mobile within the water column. naturepest.comepa.gov

Table 3: Mobility Parameters for Acetamiprid

| Parameter | Value | Mobility Rating | Source |

|---|---|---|---|

| Organic Carbon Partitioning Coefficient (Koc) | 132 - 267 mL/g | Moderate to High | nih.govamazonaws.com |

| Soil Sorption Coefficient (Kd) | 0.39 - 4.1 mL/g | High | epa.govamazonaws.com |

Bioaccumulation and Biotransformation within Organisms

The potential for the neonicotinoid insecticide acetamiprid to accumulate in living organisms and undergo transformation is a critical aspect of its environmental risk assessment. Research has focused on understanding its behavior within aquatic ecosystems, particularly in fish and other non-target species.

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation of a chemical refers to its accumulation in an organism from all sources, including water, food, and sediment. A key metric for assessing this is the bioconcentration factor (BCF), which measures the concentration of a chemical in an organism relative to its concentration in the surrounding water.

Conflicting general statements exist regarding acetamiprid's bioaccumulation potential. Some sources suggest a high potential for bioaccumulation. However, scientific data points to a low potential. The octanol-water partition coefficient (log Kow) for acetamiprid is 0.8, a value that indicates a low tendency to accumulate in the fatty tissues of organisms. amazonaws.com Furthermore, the U.S. Environmental Protection Agency (EPA) has stated that acetamiprid is not expected to bioconcentrate in the aquatic food chain. epa.gov

Studies on aquatic organisms have supported the assessment of low bioaccumulation potential. For instance, research on Xenopus laevis (African clawed frog) tadpoles determined a bioconcentration factor of less than 1, indicating low bioconcentration in this amphibian species. While specific BCF data for various fish species remains limited in publicly available literature, the existing evidence from chemical properties and related organisms suggests a low likelihood of significant bioaccumulation in aquatic vertebrates.

Table 1: Bioaccumulation Potential of Acetamiprid

| Parameter | Value | Interpretation | Source |

| Octanol-Water Partition Coefficient (log Kow) | 0.8 | Low potential for bioaccumulation | amazonaws.com |

| Bioconcentration Factor (BCF) in Xenopus laevis tadpoles | < 1 | Low bioconcentration |

Biotransformation in Fish and Transfer to Offspring

Once absorbed by an organism, acetamiprid can be metabolized, or biotransformed, into other chemical compounds known as metabolites. Studies have identified the primary metabolic pathway for acetamiprid in fish.

Research on rainbow trout (Oncorhynchus mykiss) has shown that acetamiprid is metabolized to a single primary metabolite: N-desmethyl-acetamiprid. nih.govnih.gov This process of demethylation was observed in in vitro studies using both liver microsomes and liver slices from the fish. nih.gov

A comprehensive study on zebrafish (Danio rerio) exposed to acetamiprid for 154 days confirmed the accumulation and biotransformation of the parent compound. researchgate.netnih.gov Similar to the findings in rainbow trout, the main metabolite detected in adult zebrafish was acetamiprid-N-desmethyl. researchgate.netnih.gov

Crucially, this research also demonstrated the maternal transfer of both acetamiprid and its N-desmethyl metabolite to the offspring of the exposed zebrafish. researchgate.netnih.gov This indicates that parental exposure can lead to the direct exposure of the next generation to both the original pesticide and its breakdown product.

Table 2: Biotransformation of Acetamiprid in Fish

| Species | Parent Compound | Primary Metabolite | Key Finding | Source(s) |

| Rainbow Trout (Oncorhynchus mykiss) | Acetamiprid | N-desmethyl-acetamiprid | Conservation of metabolic pathway | nih.govnih.gov |

| Zebrafish (Danio rerio) | Acetamiprid | Acetamiprid-N-desmethyl | Accumulation, biotransformation, and maternal transfer to offspring | researchgate.netnih.gov |

Ecotoxicological Impact and Risk Assessment

Acetamiprid's widespread use in agriculture raises concerns about its potential impact on non-target organisms and the broader ecosystem. This section details the ecotoxicological effects of acetamiprid on various terrestrial and aquatic species.

Aquatic Organisms

Acetamiprid demonstrates significant toxicity to a range of aquatic invertebrates, with sensitivity varying greatly among different species. Aquatic insects and crustaceans are generally more sensitive than mollusks. psu.edu

For the water flea, Daphnia magna, acetamiprid is considered moderately toxic. It can induce concentration-dependent inhibition of swimming velocity and thoracic limb activity. researchgate.net While some studies report a high LC50 value (50,000 µg/L), indicating lower acute toxicity, chronic exposure can lead to reproductive effects. psu.eduresearchgate.net

Mayfly nymphs are among the most sensitive aquatic organisms to neonicotinoids, including acetamiprid. nih.gov Both acute and chronic exposure can adversely affect their survival and development. nih.gov

Aquatic snails and mussels (mollusks) appear to be less sensitive to acetamiprid compared to insects and crustaceans. psu.edu Studies on freshwater snails like Biomphalaria straminea and Chilina gibbosa have shown low chronic toxicity, with no adverse effects observed at the highest tested concentrations in some cases. psu.edu Similarly, the acute toxicity for the Eastern oyster (Crassostrea virginica) is relatively low. psu.edu

The freshwater blackworm (Lumbriculus variegatus) shows an acute LC50 of 29.9 µg/L, placing its sensitivity between that of highly sensitive aquatic insects and less sensitive crustaceans. psu.edu

Interactive Table: Toxicity of Acetamiprid to Aquatic Invertebrates

| Organism | Toxicity Type | Endpoint | Value | References |

|---|---|---|---|---|

| Daphnia magna | Acute | LC50 | 50,000 µg/L | psu.edu |

| Daphnia magna | Physiological | Behavioral/Physiological | Inhibition of swimming and heart rate alterations. researchgate.net | researchgate.net |

| Mayfly Nymphs (Cloeon dipterum) | Acute & Chronic | Mortality/Development | Highly sensitive to both acute and chronic exposure. nih.gov | nih.gov |

| Freshwater Blackworm (Lumbriculus variegatus) | Acute | LC50 | 29.9 µg/L | psu.edu |

| Eastern Oyster (Crassostrea virginica) | Acute | EC50 (Shell Deposition) | 41,000 µg/L | psu.edu |

| Freshwater Snails | Chronic | NOAEC (Development/Survival) | 1,500 - 10,000 µg/L | psu.edu |

Acetamiprid exposure can induce a wide array of adverse effects in fish, impacting their behavior, reproduction, and physiology at the tissue and cellular levels.

Behavioral and Reproductive Effects: Studies on zebrafish (Danio rerio) have assessed the impact of acetamiprid on behavior and reproduction. env.go.jp Exposure can lead to alterations in swimming patterns and other behaviors. Research has also pointed to potential reproductive effects, with studies showing that neonicotinoids can affect sperm function and early embryonic development in vitro. env.go.jp

Histopathological Changes: Acetamiprid causes significant damage to fish tissues, particularly the gills and liver. In bleak (Alburnus alburnus), exposure leads to severe structural modifications in the gills, including hyperplasia and hypertrophy of chloride cells, epithelial detachment, and the formation of aneurysms. researchgate.net These changes are indicative of a response to chemical insult and can impair respiratory and ionoregulatory functions. researchgate.net The liver can also suffer from histopathological alterations due to the loss of cell membrane integrity. jjgastro.com

Hemato-biochemical and Enzymatic Effects: The insecticide can cause disturbances in the blood and biochemical profiles of fish. It is known to inhibit the activity of crucial enzymes like acetylcholinesterase (AChE), a key component of the nervous system. env.go.jp

Genotoxicity, Oxidative Stress, and Immunosuppression: Acetamiprid has been shown to be genotoxic, causing DNA damage in fish cells. jjgastro.comnih.gov This is often linked to the induction of oxidative stress, a state where the production of reactive oxygen species (ROS) overwhelms the fish's antioxidant defense systems. jjgastro.com This imbalance can lead to cellular damage. Key antioxidant enzymes like catalase (CAT) and glutathione-S-transferase (GST) show altered activity levels upon exposure. jjgastro.comnih.gov Furthermore, acetamiprid can lead to immunosuppression, making fish more susceptible to diseases.

Interactive Table: Effects of Acetamiprid on Fish

| Fish Species | Effect Type | Key Findings | References |

|---|---|---|---|

| Alburnus alburnus | Histopathological (Gills) | Hyperplasia, hypertrophy of chloride cells, epithelial detachment, aneurysms. researchgate.net | researchgate.net |

| Danio rerio | Reproductive/Developmental | Potential effects on sperm function and embryonic development. env.go.jp | env.go.jp |

| General | Genotoxicity | Induces DNA damage and increases micronucleus formation. nih.gov | nih.gov |

| General | Oxidative Stress | Elevates reactive oxygen species (ROS) and alters antioxidant enzyme (CAT, GST) activity. jjgastro.comnih.gov | jjgastro.comnih.gov |

| General | Enzyme Inhibition | Can inhibit acetylcholinesterase (AChE) activity. | env.go.jp |

| General | Hepatic Effects | Can cause hepatotoxicity and alter liver structure. jjgastro.com | jjgastro.com |

Avian Toxicology: Acute and Chronic Effects, Dietary-based LOCs, Risk Exceedances

The risk of acetamiprid to avian species is generally considered to be low. geneticliteracyproject.org The acute toxicity of acetamiprid to birds is low, with a reported oral LD50 (lethal dose for 50% of a population) exceeding 2,000 mg/kg. geneticliteracyproject.org This suggests a low likelihood of direct mortality from acute exposure incidents.

However, risk assessments conducted by regulatory agencies have identified potential risks to birds, particularly through dietary exposure. These assessments use a risk quotient (RQ) method, which compares estimated environmental concentrations (EECs) to toxicity endpoints. Levels of Concern (LOCs) are triggered when RQs exceed certain thresholds, indicating a potential for adverse effects.

For acetamiprid, risk assessments have shown that there are Level of Concern (LOC) exceedances for both acute and chronic risks to birds, depending on the size of the bird and its feeding habits (foraging strategy). epa.gov This means that for certain scenarios, the estimated dietary intake of acetamiprid from consuming contaminated food items (like seeds, foliage, or insects) could be high enough to pose a risk.

The U.S. Environmental Protection Agency (EPA) has re-analyzed chronic avian toxicity data and updated the risk assessments for both foliar and seed treatment uses of acetamiprid. regulations.gov While specific details of these risk exceedances are highly dependent on the specific use patterns and assumptions made in the models, the identification of these exceedances suggests that under certain conditions of use, birds may be at risk. It is also noted that degradates of acetamiprid show similar or reduced toxicity to birds compared to the parent compound. regulations.gov

Interactive Table: Avian Toxicity of Acetamiprid

| Parameter | Finding | Source |

|---|---|---|

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | geneticliteracyproject.org |

| Risk Assessment Outcome | LOC exceedances for acute and chronic risk depending on bird size and foraging strategy. | epa.gov |

| Degradate Toxicity | Similar or reduced toxicity compared to parent acetamiprid. | regulations.gov |

| General Characterization | Toxicity considered negligible. | geneticliteracyproject.org |

Mammalian Toxicology (Excluding Dosage/Administration, Basic Identification)

General and Non-Specific Systemic Toxicity

Acetamiprid is generally considered to have low acute toxicity to mammals. epa.gov However, it is not without systemic effects. Studies indicate that acetamiprid does not appear to have specific target organ toxicity, meaning it does not concentrate its harmful effects on a single organ. epa.gov Despite its relatively low acute risk, the lipophilic nature of neonicotinoids like acetamiprid allows for easy passage through biological barriers. aloki.hu The digestive distribution is reported to be rapid and complete. aloki.hu

While acetamiprid has been developed as a safer alternative to more hazardous insecticides like organophosphates, its widespread use has led to investigations into its negative impacts on non-target animals, including mammals. mdpi.com Some studies have raised concerns about its potential to cause harm, especially with chronic exposure. naturepest.com

Neurological Effects: Reduced Locomotor Activity, Hunching, Tremors

As a neonicotinoid, acetamiprid's primary mode of action is targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. While it is designed to be more selective for insect nAChRs, it can also interact with mammalian receptors, leading to neurological effects.

Exposure to acetamiprid in mammals has been associated with a range of neurobehavioral symptoms. These include reduced locomotor activity, which signifies a decrease in spontaneous movement. Other observed clinical signs of neurotoxicity include a hunched posture and tremors. These symptoms are indicative of the compound's impact on the central and peripheral nervous systems. The interaction with nAChRs, which are crucial for nerve impulse transmission, is the underlying mechanism for these observed neurological effects.

Developmental Neurotoxicity (DNT) in Mammals: Impact on Brain Development, Neuronal Arrangement, Purkinje Cell Loss, Auditory Startle Response

A significant area of concern in the toxicological profile of acetamiprid is its potential for developmental neurotoxicity (DNT). geneticliteracyproject.org Neonicotinoids act on nicotinic acetylcholine receptors, which are known to play a critical role in the development of the nervous system. geneticliteracyproject.org

Studies have raised concerns that the available DNT studies for acetamiprid may not have been conducted according to the most modern guidelines, which call for more extensive testing. geneticliteracyproject.org Evidence suggests that exposure to acetamiprid during critical windows of brain development can lead to adverse outcomes.

Research has pointed to impacts on the developing brain, including alterations in neuronal arrangement and a loss of Purkinje cells. Purkinje cells are a class of GABAergic neurons located in the cerebellum and are crucial for motor coordination, learning, and memory. Their loss can have significant and lasting consequences on motor function.

Furthermore, functional deficits have been observed, such as an altered auditory startle response. The auditory startle response is a reflexive reaction to a sudden, loud noise and is a commonly used measure in neurobehavioral toxicology to assess the functional integrity of the nervous system. Changes in this response can indicate underlying neurological damage or developmental delays.

Reproductive Effects: Decreased Fertility, Reduced Postnatal Survival, Increased Susceptibility Following Pre-/Postnatal Exposure

Acetamiprid has been shown to cause reproductive toxicity in both male and female mammals. mdpi.com The U.S. EPA noted qualitative evidence of increased susceptibility following pre- and postnatal exposure in a 2-generation reproductive study in rats. epa.gov This increased susceptibility suggests that developing organisms may be more vulnerable to the toxic effects of acetamiprid than adults.

Key findings from reproductive toxicity studies include decreased fertility, indicating that the compound can interfere with the ability to conceive. Additionally, reduced postnatal survival of offspring has been observed, pointing to effects on the health and viability of newborns exposed during gestation or lactation. epa.gov Chronic exposure to acetamiprid has been linked to reproductive issues in various species. naturepest.com These findings underscore the potential for acetamiprid to adversely affect reproductive health and developmental outcomes in mammals. mdpi.comregulations.gov

Genotoxicity and Cytotoxicity: Chromosomal Aberrations, Micronuclei Formation, DNA Damage, Inhibition of Cell Division

The genotoxic and cytotoxic potential of Acetamiprid has been investigated across various cell types and organisms, revealing evidence of its ability to induce genetic damage. Studies have demonstrated that Acetamiprid can cause chromosomal aberrations (CAs), promote the formation of micronuclei (MN), inflict DNA damage, and inhibit cell division. nih.govnih.govresearchgate.net

Exposure to Acetamiprid has been shown to result in a dose-dependent increase in the frequency of chromosomal aberrations and micronuclei in the bone marrow cells of Swiss albino male mice. nih.gov Significant increases in CAs were observed in mice exposed to higher doses for 60 and 90 days. nih.gov Similarly, increased micronuclei formation was noted at higher dose levels after 90 days of administration. nih.gov In vitro studies on human peripheral blood lymphocytes also reported that Acetamiprid induced CAs and sister chromatid exchange (SCE). nih.govistanbul.edu.tr Research on bovine peripheral blood lymphocytes detected the presence of chromosomal and chromatid breaks and gaps after a 24-hour incubation period with an Acetamiprid-based insecticide. researchgate.net

The formation of micronuclei, an indicator of chromosomal damage, has been consistently observed in various studies. In the AR42J pancreatic cell line, Acetamiprid significantly induced micronucleus formation. nih.gov Likewise, studies on human lung fibroblast cells (IMR-90) and Caco-2 cells showed increased micronuclei formation. nih.govistanbul.edu.tr The genotoxic effects of Acetamiprid have also been demonstrated through the comet assay, which detects DNA damage. In the AR42J pancreatic cell line, Acetamiprid significantly induced DNA damage in a concentration-dependent manner. nih.govresearchgate.net It has also been reported to cause DNA damage in human lung fibroblast cells. istanbul.edu.tr

Acetamiprid exposure can also lead to cytotoxicity by inhibiting cell division. In human peripheral lymphocytes, it caused a significant decrease in the mitotic index (MI), proliferation index (PI), and nuclear division index (NDI). nih.gov A study on the Allium cepa (onion) test revealed that Acetamiprid significantly inhibited root growth and induced a significant inhibition in the mitotic index at its EC50 concentration. In rat testes, Acetamiprid was found to inhibit cell proliferation, leading to a decrease in the spermatogenic cell line. researchgate.net

Table 1: Summary of Genotoxic and Cytotoxic Effects of Acetamiprid

| Effect | Test System | Key Findings | Reference |

|---|---|---|---|

| Chromosomal Aberrations (CAs) | Swiss albino male mice (in vivo) | Dose-dependent increase in CA frequency in bone marrow cells. | nih.gov |

| Human peripheral lymphocytes (in vitro) | Induced CAs at all tested concentrations and treatment times. | nih.govistanbul.edu.tr | |

| Bovine peripheral blood lymphocytes (in vitro) | Detected chromosomal and chromatid breaks and gaps. | researchgate.net | |

| Micronuclei (MN) Formation | Swiss albino male mice (in vivo) | Increased MN frequency at higher doses after 90 days. | nih.gov |

| AR42J pancreatic cell line (in vitro) | Significantly induced MN formation. | nih.gov | |

| Human lung cells (IMR-90) (in vitro) | Significantly increased MN formation. | nih.gov | |

| DNA Damage | AR42J pancreatic cell line (in vitro) | Concentration-dependent increase in DNA damage (Comet assay). | nih.govresearchgate.net |

| Myocardium of male rats (in vivo) | Increased 8-hydroxydeoxyguanosine formation and comet parameters. | nih.gov | |

| Inhibition of Cell Division | Human peripheral lymphocytes (in vitro) | Significant decrease in Mitotic Index (MI) and Proliferation Index (PI). | nih.gov |

| Allium cepa (onion) root cells | Significant inhibition of the mitotic index. | ||

| Rat testis (in vivo) | Dramatically decreased proliferation index in the high dose group. | researchgate.net |

Endocrine Disrupting Properties and Obesogenic Potential

There is growing evidence suggesting that Acetamiprid may act as an endocrine-disrupting chemical (EDC). beyondpesticides.orgmdpi.com EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. beyondpesticides.orgmdpi.com Some studies have linked exposure to certain pesticides, including neonicotinoids like Acetamiprid, to alterations in thyroid function and pubertal development, which could be related to a greater tendency toward obesity. beyondpesticides.orgmdpi.com

Recent studies have specifically pointed to Acetamiprid as a potential obesogen, a type of EDC that can promote obesity. beyondpesticides.orgtaylorandfrancis.com It has been found to induce adipogenesis (the formation of fat cells) in 3T3-L1 cells, a cell line model commonly used for studying obesity. taylorandfrancis.com A systematic review of studies on pesticides and obesity identified an association between detectable levels of neonicotinoids, including Acetamiprid, and a higher prevalence of being overweight or obese. mdpi.com

In animal studies, long-term exposure to environmentally relevant concentrations of Acetamiprid has been shown to impair endocrine functions in zebrafish. researchgate.net This exposure altered hormone production and the expression of genes related to the hypothalamic-pituitary-gonad (HPG) axis, which plays a crucial role in reproduction. researchgate.net The study observed feminization and reproductive dysfunction in the parent fish, as well as impaired development of their offspring. researchgate.net Although the precise mechanisms are still under investigation, these findings suggest that Acetamiprid can disrupt hormonal balance. researchgate.netnih.gov The European Food Safety Authority (EFSA) has recommended that a full assessment of the endocrine-disrupting properties of Acetamiprid be conducted. nih.gov

Oxidative Stress Mechanisms in Acetamiprid-Induced Toxicity

A primary mechanism underlying the toxicity of Acetamiprid is the induction of oxidative stress. researchgate.netiscientific.orgthesciencein.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through its antioxidant defense systems. nih.govthesciencein.org

Exposure to Acetamiprid has been shown to lead to the generation of ROS, which can cause damage to vital cellular components such as lipids, proteins, and DNA. researchgate.netmdpi.com In studies on rats, Acetamiprid exposure resulted in increased oxidative injuries to lipids and proteins in both liver and kidney tissues. thesciencein.orgpreprints.org Specifically, it led to elevated levels of lipid peroxidation and protein oxidation. preprints.org In human trophoblast cells, a commercial formulation of Acetamiprid caused oxidative damage to proteins, lipids, and DNA. researchgate.net

Hepatorenal and Immunological Effects

Acetamiprid exposure has been demonstrated to cause adverse effects on the liver and kidneys (hepatorenal effects) as well as the immune system. researchgate.netiscientific.org Sub-chronic oral exposure in rats has been observed to induce structural alterations in the liver and kidneys, which are mediated by oxidative stress. iscientific.orgmdpi.com

Hepatorenal Effects: Studies have shown that Acetamiprid exhibits hepatotoxic potential. nih.gov In male rats exposed to Acetamiprid for 90 days, there were notable signs of liver damage, including altered levels of cholesterol, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST). nih.gov Histopathological examinations revealed that Acetamiprid was more toxic to the liver than the kidney, causing severe degenerative changes in the liver's architecture. thesciencein.orgnih.gov Exposure also led to a significant decrease in plasma urea, uric acid, and creatinine (B1669602) levels, which can be indicative of liver injury. nih.gov In kidney tissues of rats, Acetamiprid exposure caused significant oxidative stress and degenerative changes to the histo-architecture. thesciencein.orgpreprints.org

Immunological Effects: Acetamiprid has also been shown to possess immunotoxic properties. nih.govresearchgate.net In Wistar rats, sub-chronic oral administration of Acetamiprid led to significant decreases in lymphocyte proliferation in response to a B-cell mitogen, indicating a compromised humoral immune response. nih.govresearchgate.net This impairment of B-lymphocyte function could increase susceptibility to infections. nih.gov The same study also found a reduction in nitrite (B80452) production by macrophages, which are crucial for the inflammatory response and host defense. nih.gov Other research noted a decrease in total white blood cell counts and a dose-dependent depletion of lymphocytes in the spleen of treated rats, further indicating that Acetamiprid can suppress both cell-mediated and humoral immunity. researchgate.net Sublethal exposure in queen honeybees was also found to activate an immune response, indicated by increased levels of proteins like hymenoptaecin and apidaecin (B1169063) 22. nih.gov

Synergistic and Antagonistic Interactions with Other Agrochemicals

The toxicological risk of Acetamiprid can be altered when it is present in combination with other agrochemicals, leading to synergistic or antagonistic effects.

Combined Toxicity with Pyrethroids (e.g., Cypermethrin, Deltamethrin) on Honeybees and Aquatic Organisms

The co-occurrence of Acetamiprid and synthetic pyrethroids like Cypermethrin and Deltamethrin in the environment raises concerns about their combined impact on non-target organisms. ijarmt.com In honeybees (Apis mellifera), while Acetamiprid alone may show lower toxicity compared to some other insecticides, its combination with pyrethroids can result in synergistic interactions. nih.govpesticidetruths.com A study examining binary mixtures found that the combination of Acetamiprid and the pyrethroid bifenthrin (B131952) displayed synergistic effects on honeybees. nih.gov Another study noted that while Acetamiprid and Thiacloprid had lower toxicity to honeybees than other neonicotinoids when tested alone, their toxicity was significantly increased when combined with piperonyl butoxide, a common synergist found in pesticide formulations. farmlandbirds.net Laboratory tests on honeybee larvae ranked the acute toxicity of several insecticides as Deltamethrin > Cypermethrin > Carbaryl > Acetamiprid. nih.gov

For aquatic organisms, pyrethroids such as Cypermethrin and Deltamethrin are known to be highly toxic. nih.govmdpi.com They can interfere with the nerve conduction function in non-target species like fish. mdpi.com While specific studies on the synergistic toxicity of Acetamiprid and pyrethroids on aquatic organisms are limited in the provided results, the frequent co-occurrence of these pesticides in agricultural landscapes suggests a potential for combined effects that may not be predicted by single-compound risk assessments. ijarmt.com

Synergistic Genotoxic and Cytotoxic Effects in Mammalian Cells with Pyrethroids

In mammalian cells, the combination of Acetamiprid and pyrethroids can lead to enhanced genotoxic and cytotoxic effects. A study on human peripheral blood lymphocytes investigated the in vitro effects of a mixture of Acetamiprid and alpha-cypermethrin (B165848). nih.gov The results showed that the mixture synergistically induced genotoxicity and cytotoxicity. nih.gov

The combination of Acetamiprid and alpha-cypermethrin significantly increased the frequency of chromosomal aberrations and sister chromatid exchanges at all tested concentrations compared to controls. nih.gov Furthermore, the mixture led to a significant decrease in the mitotic index, proliferation index, and nuclear division index, indicating cytotoxic and cytostatic effects that were more pronounced than those of the individual compounds. nih.gov These findings highlight that the genotoxic risk of Acetamiprid to human cells can be amplified when exposure occurs in conjunction with pyrethroid insecticides. nih.govtaylorandfrancis.com

Interactions with Fungicides (e.g., Propiconazole) on Honeybee Health and Detoxification Enzymes

The combined exposure of honeybees to acetamiprid and the fungicide propiconazole (B1679638) has been shown to produce synergistic negative effects. nih.gov Studies on the Asian honeybee (Apis cerana) revealed that chronic exposure to a mixture of acetamiprid and propiconazole significantly increased mortality. nih.gov This enhanced toxicity is a cause for concern as these pesticides are often used in agriculture and can be encountered simultaneously by foraging bees. nih.govresearchgate.net

Propiconazole, a triazole fungicide, is known to have synergistic effects with other pesticides, increasing their toxicity to bees. researchgate.net For instance, the combination of acetamiprid and propiconazole has been shown to increase the acute contact toxicity in bees several hundred-fold. nih.gov The mechanism behind this synergy is believed to involve the inhibition of detoxification enzymes in bees. Fungicides like propiconazole can interfere with the P450 monooxygenases, a critical enzyme system in bees responsible for metabolizing and detoxifying foreign compounds, including insecticides. nih.gov When these enzymes are inhibited by the fungicide, the bee's ability to break down acetamiprid is compromised, leading to increased toxicity. nih.gov

Research has also highlighted that these complex mixtures can disrupt various enzymatic pathways, including those involved in immune function and detoxification, potentially impairing essential bee functions. researchgate.net While some countries have prohibited the combination of neonicotinoids and certain fungicides on plants visited by bees, the co-application of these chemicals remains a risk in many regions. nih.gov

Combined Effects with Propineb (B166679) on Genotoxicity and Cytotoxicity

The genotoxic and cytotoxic effects of acetamiprid in combination with the fungicide propineb have been investigated in various studies. Research on cultured human peripheral blood lymphocytes indicated that a mixture of acetamiprid and propineb may have a synergistic effect, leading to potential genotoxic activity. trakya.edu.trresearchgate.net In these studies, the combination of the two pesticides significantly increased the frequency of micronuclei (MN) after a 48-hour exposure period, suggesting DNA damage. trakya.edu.trresearchgate.net Furthermore, the mixture was shown to have a cytotoxic effect on the lymphocytes. trakya.edu.trresearchgate.net

In contrast, an in vivo study on mice bone marrow cells found that the combined effect of acetamiprid and propineb was not genotoxic, despite the known genotoxic effect of propineb alone. dergipark.org.tr However, this study did reveal that the pesticide combination had a cytotoxic effect, as indicated by a significant decrease in the polychromatic erythrocytes to normochromatic erythrocytes (PCE/NCE) ratio at all tested concentrations. dergipark.org.tr The researchers suggested an antagonistic effect in terms of genotoxicity when the two pesticides were combined in this in vivo model. dergipark.org.trresearchgate.net

These differing results highlight the complexity of assessing the combined effects of pesticides and underscore the need for further in vivo and in vitro studies to fully understand the potential risks to different biological systems. dergipark.org.tr

Impact of Adjuvants on Efficacy and Synergistic Effects

Adjuvants are substances added to pesticide formulations to enhance their effectiveness. Studies have shown that the addition of certain adjuvants to acetamiprid solutions can significantly improve its physicochemical properties and, consequently, its insecticidal efficacy. nih.govnih.govfrontiersin.org

Research has demonstrated that adjuvants can increase the viscosity and reduce the surface tension of acetamiprid spray solutions. nih.gov This can lead to larger droplet sizes, better coverage, and increased density of droplets within the plant canopy, ultimately enhancing the deposition of the pesticide on the target. nih.govnih.gov For example, one study found that the adjuvant 'nongjianfei' considerably enhanced the efficiency of all tested acetamiprid formulations. nih.govnih.gov Specifically, a 5% acetamiprid micro-emulsion (ME) combined with this adjuvant showed improved physicochemical features and greater pest control effectiveness compared to other formulations. nih.govnih.govfrontiersin.org

The synergistic effect of adjuvants was also evident in increased mortality rates of target pests, such as cotton aphids. nih.govfrontiersin.orgresearchgate.net The combination of acetamiprid formulations with adjuvants resulted in higher aphid mortality compared to the individual effects of the formulations alone. frontiersin.org Furthermore, the use of a 5% acetamiprid ME with an adjuvant was found to reduce spray drift and improve deposition. nih.govnih.govfrontiersin.org These findings underscore the importance of selecting appropriate adjuvants to maximize the efficacy of acetamiprid applications while potentially minimizing the amount of active ingredient needed. nih.govnih.govfrontiersin.org

Risk Assessment Methodologies and Regulatory Science

Occupational Exposure and Risk Assessment (Dermal and Inhalation)

Occupational exposure to acetamiprid can occur for handlers during mixing, loading, and application, as well as for post-application workers re-entering treated areas. regulations.gov The primary routes of occupational exposure are dermal and inhalation. regulations.gov Risk assessments for these scenarios are typically conducted by calculating a Margin of Exposure (MOE), which is a ratio of the No-Observed-Adverse-Effect-Level (NOAEL) to the estimated exposure dose. An MOE below a certain level of concern (often 100) may indicate a potential risk. epa.gov

For occupational handlers, risk estimates for combined dermal and inhalation exposure to acetamiprid have been found to be above the level of concern, with MOEs ranging from 370 to 210,000, assuming baseline personal protective equipment (PPE). regulations.gov Similarly, for post-application activities, dermal exposure assessments have shown MOEs that are not of concern on the day of application. regulations.gov

Inhalation exposure is generally considered a less significant route of exposure compared to dermal contact for many application scenarios. researchgate.netresearchgate.net However, it is still quantitatively assessed, often assuming that inhalation absorption is equivalent to oral absorption in the absence of specific data. regulations.gov Studies have measured inhalation exposure during specific tasks, such as application with a speed sprayer in an apple orchard, and found the ratio of inhalation exposure to the total applied amount to be significantly low. researchgate.net For risk assessment, a dermal absorption factor, often based on animal studies, is also used to estimate the amount of acetamiprid that can pass through the skin. regulations.gov

Table 2: Occupational Exposure and Risk for Acetamiprid

| Exposure Scenario | Routes of Exposure | Risk Estimate (MOE) | Level of Concern (LOC) |

|---|---|---|---|

| Handlers (Short- & Intermediate-Term) | Dermal & Inhalation | 100 | < 100 |

| Handlers (Long-Term) | Dermal & Inhalation | 460 | < 100 |

| Post-application (Short- & Intermediate-Term) | Dermal | 190 | < 100 |

| Post-application (Long-Term) | Dermal | 90 (on day of application) | < 100 |